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Compound of Interest

Compound Name: Prinomastat hydrochloride

Cat. No.: B1248558 Get Quote

An In-depth Technical Guide to Prinomastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Prinomastat hydrochloride
(AG-3340), a potent matrix metalloproteinase (MMP) inhibitor. It covers the core chemical

structure, mechanism of action, quantitative inhibitory data, and relevant experimental

protocols to support research and development activities.

Chemical Structure and Properties
Prinomastat is a synthetic hydroxamic acid derivative designed as a selective inhibitor of

specific matrix metalloproteinases.[1][2] The hydrochloride salt enhances its solubility for

experimental and clinical use. The core structure consists of a thiomorpholine ring, a

sulfonamide linker, a diaryl ether moiety, and a hydroxamic acid group, which is crucial for its

inhibitory activity through chelation of the zinc ion within the MMP active site.[1]

Table 1: Chemical Identifiers and Properties of Prinomastat and its Hydrochloride Salt
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Property Value Reference(s)

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-

(4-pyridin-4-

yloxyphenyl)sulfonylthiomorph

oline-3-carboxamide

[1][3]

Synonyms AG-3340, AG3340, KB-R-9896 [1][4]

Chemical Formula

C₁₈H₂₁N₃O₅S₂ (Prinomastat)

C₁₈H₂₁N₃O₅S₂ · HCl

(Prinomastat HCl)

[1]

Molecular Weight

423.51 g/mol (Prinomastat)

459.97 g/mol (Prinomastat

HCl)

[1][5]

CAS Number 192329-42-3 (Prinomastat) [1][3][4]

SMILES String

CC1(--INVALID-LINK--S(=O)

(=O)C2=CC=C(C=C2)OC3=C

C=NC=C3)C(=O)NO)C

[1][3]

Physical Form White to beige powder

Solubility

Prinomastat HCl: 15 mg/mL in

H₂O Prinomastat: 1 mg/mL in

DMSO (sonication

recommended)

[5]

Mechanism of Action: MMP Inhibition
Prinomastat functions as a broad-spectrum, potent, and orally active inhibitor of matrix

metalloproteinases.[4][6] Its primary mechanism involves the hydroxamic acid group binding to

the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. This

inhibition prevents the degradation of extracellular matrix (ECM) proteins, a critical process in

tissue remodeling.[1]

By targeting specific MMPs—namely MMP-2, -3, -9, -13, and -14—Prinomastat effectively

interferes with key pathological processes such as tumor invasion, metastasis, and
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angiogenesis, which are highly dependent on ECM degradation.[1][2][3][7] Its lipophilic nature

also allows it to cross the blood-brain barrier, making it a candidate for brain cancer research.

[1][2][4]

Mechanism of Action of Prinomastat

Drug Action Molecular Target Cellular Process

Pathological Outcomes

Prinomastat
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Prinomastat's inhibitory effect on MMPs and downstream pathways.

Quantitative Biological Activity
Prinomastat exhibits high potency against several key MMPs involved in cancer progression.

The following tables summarize its inhibitory constants (Kᵢ) and half-maximal inhibitory

concentrations (IC₅₀) from various studies.

Table 2: Inhibitory Activity (Kᵢ and IC₅₀) of Prinomastat Against Key MMPs
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MMP Target Kᵢ (nM) IC₅₀ (nM) Reference(s)

MMP-1 - 79 [4][6][8]

MMP-2 0.05 0.05 [4][8]

MMP-3 0.3 6.3 [4][6][8]

MMP-9 0.26 5.0 [4][6][8]

MMP-13 0.03 - [4][8]

Note: IC₅₀ values can vary based on assay conditions. One source reported an IC₅₀ of 30 pM

for MMP-3 and 50 pM for MMP-2.

Table 3: Pharmacokinetic Parameters of Prinomastat

Parameter Value Species/Model Reference(s)

Biological Half-Life

(t½)
1 - 5 hours Humans [3]

Biological Half-Life

(t½)
1.6 hours

Human fibrosarcoma

mouse model

(HT1080)

[5][6]

Experimental Protocols
The following is a representative protocol for an in vitro wound healing (scratch) assay to

evaluate the effect of Prinomastat on cancer cell migration, a process highly dependent on

MMP activity.

Protocol: In Vitro Wound Healing Assay Using
Prinomastat
Objective: To determine the effect of Prinomastat on the migratory capacity of C57MG/Wnt1

mammary tumor cells.[4][6]

Materials:
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C57MG/Wnt1 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

Prinomastat hydrochloride (stock solution prepared in sterile H₂O or DMSO)

6-well or 12-well tissue culture plates

Sterile 200 µL pipette tips

Phosphate-buffered saline (PBS)

Inverted microscope with a camera

Methodology:

Cell Seeding: Seed C57MG/Wnt1 cells in a multi-well plate and culture until they form a

confluent monolayer.

Scratch Creation: Once confluent, gently create a linear scratch or "wound" in the center of

the cell monolayer using a sterile 200 µL pipette tip.

Washing: Carefully wash the wells with PBS to remove detached cells and debris.

Treatment Application: Replace the medium with a fresh complete medium containing

various concentrations of Prinomastat (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM).

Baseline Imaging (T=0): Immediately after adding the treatment, capture images of the

scratch in each well using an inverted microscope at 10x magnification. Mark the specific

locations to ensure the same fields are imaged over time.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

Time-Course Imaging: Capture images of the same marked locations at subsequent time

points (e.g., 12, 24, and 48 hours).

Data Analysis:
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Measure the width of the scratch area at each time point for all treatment groups.

Calculate the percentage of wound closure relative to the initial (T=0) scratch area.

Compare the migration rate of Prinomastat-treated cells to the control group to determine

the inhibitory effect on cell migration.
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Workflow for In Vitro Wound Healing Assay

1. Seed Cells
(Culture to Confluence)

2. Create Scratch
(Wound in Monolayer)

3. Wash
(Remove Debris)

4. Treat
(Add Prinomastat)

5. Image (T=0)
(Establish Baseline)

6. Incubate
(37°C, 5% CO₂)

7. Image (T=X hours)
(Monitor Closure)

8. Analyze Data
(Calculate % Wound Closure)
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A typical workflow for assessing cell migration with Prinomastat.

Conclusion
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Prinomastat hydrochloride is a well-characterized, potent inhibitor of several matrix

metalloproteinases. Its defined chemical structure, specific mechanism of action, and

quantifiable biological activity make it a valuable tool for researchers in oncology, angiogenesis,

and tissue remodeling. The provided data and protocols offer a solid foundation for designing

and conducting further investigations into its therapeutic potential and biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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